2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: This step involves the cyclization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, or thiourea.
Introduction of the Sulfanyl Group: The dihydropyrimidinone core is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group and the dihydropyrimidinone core are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide stands out due to its combination of a dihydropyrimidinone core with a sulfanyl group and a cyano group. This unique structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19ClN4O2S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-3-27(17-6-4-5-14(2)11-17)19(28)13-30-22-25-20(18(12-24)21(29)26-22)15-7-9-16(23)10-8-15/h4-11H,3,13H2,1-2H3,(H,25,26,29) |
InChI Key |
CLYFWVOMSPMZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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